2,3-Dimethylphenethylurea
Description
2,3-Dimethylphenethylurea is a urea derivative characterized by a phenethyl group substituted with two methyl groups at the ortho (2-) and meta (3-) positions of the aromatic ring, linked to a urea functional group (-NH-C(O)-NH-). Urea derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capacity and metabolic stability .
Properties
CAS No. |
17291-87-1 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-(2,3-dimethylphenyl)ethylurea |
InChI |
InChI=1S/C11H16N2O/c1-8-4-3-5-10(9(8)2)6-7-13-11(12)14/h3-5H,6-7H2,1-2H3,(H3,12,13,14) |
InChI Key |
PZZVZUYFWZWFGQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)CCNC(=O)N)C |
Canonical SMILES |
CC1=C(C(=CC=C1)CCNC(=O)N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Metabolic Stability and ADME Properties
Urea derivatives, however, may display altered metabolic pathways due to hydrogen-bonding interactions with enzymes .
Toxicity and Hazards
- 3-[3-(Dimethylamino)propyl]-1-phenylurea: Classified as non-hazardous under GHS/CLP regulations, though toxicological data remains incomplete. Precautionary measures include avoiding inhalation or contact with skin .
- This compound : Predicted to have lower acute toxicity than halogenated analogs due to the absence of electronegative substituents.
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